Functional Nicotinic vs. Muscarinic Selectivity: N-Methylcarbamylcholine Is 42-Fold Less Potent Than Carbachol at Muscarinic Ileum Receptors
In the rat isolated ileum, a tissue preparation where contraction is mediated predominantly by muscarinic receptors, N-methylcarbamylcholine (MCC) was approximately 42 times less potent than carbachol (pD₂ values not explicitly reported; relative potency derived from concentration-response curves). Both agonists' effects were completely blocked by the muscarinic antagonist atropine, confirming the muscarinic nature of the ileum response [1]. Conversely, in the frog isolated rectus abdominis muscle—a nicotinic receptor-mediated preparation—MCC-induced contraction was completely blocked by the nicotinic antagonist d-tubocurarine, whereas carbachol-induced contraction was only partially inhibited by either atropine or d-tubocurarine, demonstrating that carbachol activates both receptor classes in this tissue while MCC does not activate muscarinic receptors [1].
| Evidence Dimension | Functional potency at muscarinic (ileum) vs. nicotinic (rectus abdominis) receptors |
|---|---|
| Target Compound Data | Rat ileum: ~42× less potent than carbachol. Frog rectus abdominis: contraction completely blocked by d-tubocurarine (nicotinic antagonist), no muscarinic component detected |
| Comparator Or Baseline | Carbachol: full muscarinic agonist at rat ileum; frog rectus contraction partially blocked by atropine (muscarinic) and partially by d-tubocurarine (nicotinic) |
| Quantified Difference | 42-fold lower muscarinic potency vs. carbachol; qualitative difference in antagonist sensitivity at frog rectus (pure nicotinic for MCC vs. mixed for carbachol) |
| Conditions | Rat isolated ileum (muscarinic bioassay) and frog isolated rectus abdominis muscle (nicotinic bioassay); Boksa et al. 1989 |
Why This Matters
For experimental protocols requiring selective nicotinic receptor activation without confounding muscarinic downstream effects, MCC provides a >40-fold functional window versus the mixed-activity parent carbachol, enabling cleaner pharmacological dissection of nicotinic pathways.
- [1] Boksa P, Quik M, Mitchell JB, Collier B, O'Neil W, Quirion R. Pharmacological activity of N-methyl-carbamylcholine, a novel acetylcholine receptor agonist with selectivity for nicotinic receptors. Eur J Pharmacol. 1989;173(1):93-108. PMID: 2606158. View Source
